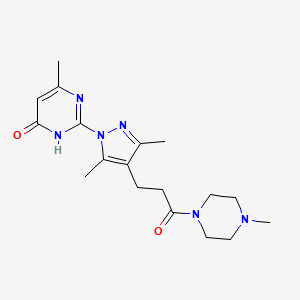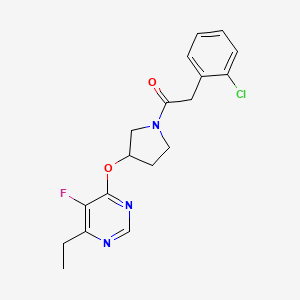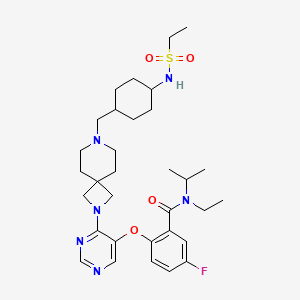![molecular formula C18H18FN5O3 B2430468 N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291852-81-7](/img/structure/B2430468.png)
N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[(2,4-dimethoxyphenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide” is a bioactive aromatic compound . It’s a new psychoactive substance classified as a phenethylamine . It’s a potent agonist of the 5-hydroxytryptamine receptor .
Synthesis Analysis
The synthesis of related compounds involves innovative methods such as palladium-catalyzed cyclization processes. The compound was synthesized in 94% yield under optimized conditions .Molecular Structure Analysis
The molecular structure of the compound was characterized by 1H and 13C NMR spectrum . The single crystal of a synthesized compound is characterized by FT-IR, UV–visible, 1H NMR, HRMS techniques .Chemical Reactions Analysis
The compound is extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.3111 . More detailed physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Compounds with structural similarities, involving triazole or carboxamide moieties, have been synthesized and structurally analyzed to understand their potential in scientific research. For instance, the synthesis of various triazole derivatives demonstrates the versatility of this moiety in chemical synthesis, offering potential routes for the development of new compounds with varied biological activities (Albert, 1970). Additionally, the crystal structure determination of specific compounds can provide insights into their molecular interactions and stability, which are crucial for their applications in medicinal chemistry and material science (Hao et al., 2017).
Biological Activities
The research on triazole derivatives also extends to their antimicrobial and antitumor activities. For instance, new 1,2,4-triazole derivatives have been synthesized and screened for their antimicrobial activities, showing good or moderate activities against test microorganisms (Bektaş et al., 2007). This highlights the potential of triazole-based compounds in developing new antimicrobial agents. Furthermore, the antitumor activity of triazole-carboxamide derivatives has been explored, with some compounds showing inhibition of cancer cell proliferation (Bodige et al., 2020), suggesting their potential application in cancer research.
Materials Science Applications
In addition to biological activities, compounds with dimethoxyphenyl and fluorophenyl groups have relevance in materials science. The synthesis and properties of polymers incorporating similar moieties have been studied for their potential applications in electrochromic devices, highlighting the versatility of such compounds in developing materials with novel properties (Liou & Chang, 2008).
Wirkmechanismus
Target of Action
It’s known that similar compounds with an indole nucleus bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
It’s known that similar compounds have diverse biological activities . In a specific study, a compound with a similar structure was found to significantly enhance the kokumi, umami, and salt tastes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-26-12-8-7-11(15(9-12)27-2)10-20-18(25)16-17(23-24-22-16)21-14-6-4-3-5-13(14)19/h3-9,16-17,21-24H,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZBVXFFGCWFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430394.png)
![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)


![3-chloro-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2430402.png)

![4-((1-(benzo[d]thiazole-2-carbonyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2430405.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2430407.png)